3-Bromo-5-(dimethoxymethyl)pyridine

説明

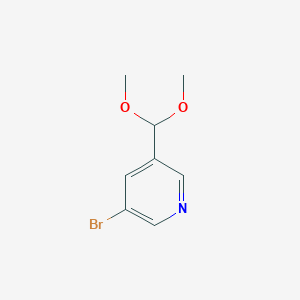

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-(dimethoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRIHZWATOCKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CN=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434933 | |

| Record name | 3-bromo-5-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163163-79-9 | |

| Record name | 3-bromo-5-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163163-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-5-(dimethoxymethyl)pyridine

A notable scarcity of comprehensive experimental data for 3-Bromo-5-(dimethoxymethyl)pyridine (CAS 163163-79-9) exists within publicly accessible scientific literature and databases. While this chemical is available from various suppliers as a research chemical, detailed characterization and reaction protocols are not widely published. This guide summarizes the available information for the target compound and, for comparative and contextual purposes, provides a more detailed overview of the closely related and more thoroughly documented compound, 3-Bromo-5-methoxypyridine.

This compound: Core Data

This compound is a substituted pyridine derivative. Its structure features a pyridine ring brominated at the 3-position and carrying a dimethoxymethyl group at the 5-position. This compound is primarily used as a building block in organic synthesis, likely as a precursor to 5-formyl-3-bromopyridine through the hydrolysis of the acetal group.

Chemical Identity

| Property | Value |

| CAS Number | 163163-79-9 |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.07 g/mol |

| SMILES | COC(OC)c1cncc(Br)c1 |

| InChI Key | Not readily available |

Physical and Chemical Properties

Detailed experimental data regarding the physical and chemical properties of this compound, such as melting point, boiling point, and spectroscopic data (¹H NMR, ¹³C NMR, IR, MS), are not available in the cited literature. Commercial suppliers often do not provide specific analytical data for this compound.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available search results. However, a logical synthetic approach would involve the protection of the formyl group of 3-bromo-5-formylpyridine as a dimethyl acetal.

The primary reactivity of this compound is expected to center around the following:

-

Hydrolysis of the Acetal: The dimethoxymethyl group can be readily hydrolyzed under acidic conditions to yield the corresponding aldehyde, 3-bromo-5-formylpyridine. This is a common protecting group strategy in multi-step organic synthesis.

-

Cross-Coupling Reactions: The bromine atom on the pyridine ring is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of carbon-carbon bonds.

-

Nucleophilic Aromatic Substitution: The pyridine ring is relatively electron-deficient, and the bromine atom can potentially be displaced by strong nucleophiles under specific conditions.

A generalized workflow for the deprotection and subsequent reaction of this compound is illustrated below.

Caption: Generalized reaction pathway for this compound.

Comparative Compound: 3-Bromo-5-methoxypyridine

Due to the limited data on the target compound, this section provides a detailed overview of the chemical properties of the closely related analog, 3-Bromo-5-methoxypyridine (CAS 50720-12-2) . It is crucial to note that this is a distinct chemical entity and the following data should not be attributed to this compound.

Chemical and Physical Properties of 3-Bromo-5-methoxypyridine

| Property | Value | Citation |

| Molecular Formula | C₆H₆BrNO | |

| Molecular Weight | 188.02 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 31-35 °C | |

| Boiling Point | 212.2 ± 20.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ |

Spectroscopic Data for 3-Bromo-5-methoxypyridine

-

¹H NMR (400 MHz, CDCl₃): δ 8.27 (d, J=17.20 Hz, 2H), 7.36 (s, 1H), 3.86 (br. s, 3H)[1]

-

Mass Spectrometry (DCI/NH₃): m/z 188/190 (M+H)⁺[1]

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine

A common method for the synthesis of 3-Bromo-5-methoxypyridine is through the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine with a methoxide source.[1]

Materials:

-

3,5-Dibromopyridine

-

Sodium pellets

-

Methanol (anhydrous)

-

Toluene

-

N,N-Dimethylformamide (DMF, dry)

-

Ice/water mixture

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of sodium methoxide is prepared by carefully adding sodium pellets (4.7 g, 0.20 mol) in batches to anhydrous methanol (180 mL) under a dry atmosphere.

-

The methanol is then removed by evaporation under reduced pressure. The residue is azeotroped with toluene (100 mL) and concentrated again to ensure complete removal of water.

-

The resulting sodium methoxide is dissolved in dry DMF (130 mL).

-

3,5-Dibromopyridine (32 g, 135 mmol) is added to the solution.

-

The reaction mixture is heated to 70 °C for 4 hours.

-

After the reaction is complete, the mixture is cooled and slowly poured into an ice/water mixture (300 g).

-

The resulting precipitate is collected by filtration.

-

The crude product is dried under reduced pressure.

-

For further purification, the crude material can be dissolved in diethyl ether and washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5-10%).[1]

Yield: Approximately 62-73%[1]

Caption: Experimental workflow for the synthesis of 3-Bromo-5-methoxypyridine.

Safety Information

For the related compound, 3-Bromo-5-methoxypyridine, the following hazards have been identified:

-

Hazard Codes: H302 (Harmful if swallowed), H318 (Causes serious eye damage)

-

Precautionary Codes: P264, P270, P280, P301 + P312, P305 + P351 + P338, P501

Conclusion

This compound is a commercially available pyridine derivative that holds potential as a synthetic intermediate. However, a significant gap exists in the scientific literature regarding its detailed chemical and physical properties, as well as established experimental protocols for its synthesis and subsequent reactions. Researchers and drug development professionals interested in utilizing this compound should be prepared to perform their own characterization and optimization studies. The information provided for the analogous compound, 3-Bromo-5-methoxypyridine, can serve as a useful reference point for understanding the general characteristics of this class of molecules.

References

Elucidation of the Molecular Structure of 3-Bromo-5-(dimethoxymethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromo-5-(dimethoxymethyl)pyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a predictive approach based on established spectroscopic principles and comparative analysis with structurally related analogs.

Molecular Identity and Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 163163-79-9 | [1] |

| Molecular Formula | C₈H₁₀BrNO₂ | [1] |

| Molecular Weight | 232.07 g/mol | [1] |

| Appearance | Off-white solid (Predicted) | |

| SMILES | COC(OC)c1cncc(Br)c1 | [1] |

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related substituted pyridines, such as 3-bromo-5-methoxypyridine[2]. A potential two-step synthesis is proposed, starting from the commercially available 3,5-dibromopyridine.

References

In-Depth Technical Guide to 3-Bromo-5-(dimethoxymethyl)pyridine

CAS Number: 163163-79-9

This technical guide provides a comprehensive overview of 3-Bromo-5-(dimethoxymethyl)pyridine, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, adhering to stringent data presentation and visualization standards.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. The presence of the bromine atom and the dimethoxymethyl group makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyridine ring is a common scaffold in many biologically active compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 163163-79-9 | [3][] |

| Molecular Formula | C₈H₁₀BrNO₂ | N/A |

| Molecular Weight | 232.07 g/mol | N/A |

| Appearance | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

| Boiling Point | Not specified in literature | N/A |

| Melting Point | Not specified in literature | N/A |

Synthesis and Experimental Protocols

A likely precursor for this compound is 3-bromo-5-formylpyridine. The formyl group can be converted to a dimethoxymethyl acetal through a standard acid-catalyzed reaction with methanol. The synthesis of 3-bromo-5-formylpyridine itself can be achieved from a suitable starting material like 3,5-dibromopyridine.

A general two-step synthetic approach is proposed below:

Step 1: Formylation of a Bromopyridine Derivative

The introduction of a formyl group at the 5-position of a 3-bromopyridine derivative is a key step. One possible method involves a Grignard reaction with a suitable formylating agent. For instance, the preparation of 2-bromo-5-formylpyridine has been described via a Grignard reaction of 2,5-dibromopyridine with a Grignard reagent, followed by the addition of N,N-dimethylformamide (DMF).[5] A similar approach could be adapted for the 3-bromo isomer.

Step 2: Acetalization of 3-Bromo-5-formylpyridine

The conversion of the aldehyde to the dimethoxymethyl acetal is a standard protection method in organic synthesis.

Experimental Protocol: General Procedure for Acetalization

-

Materials: 3-bromo-5-formylpyridine, methanol, an acid catalyst (e.g., p-toluenesulfonic acid or dry HCl), and a suitable solvent (e.g., methanol or an inert solvent like dichloromethane).

-

Procedure:

-

Dissolve 3-bromo-5-formylpyridine in an excess of dry methanol.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

-

Diagram 1: Proposed Synthetic Pathway

A proposed two-step synthesis of this compound.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the searched literature. However, based on the structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Signals for the three aromatic protons on the pyridine ring. - A singlet for the methine proton of the dimethoxymethyl group. - A singlet for the six protons of the two methoxy groups. |

| ¹³C NMR | - Signals for the five carbon atoms of the pyridine ring. - A signal for the methine carbon of the dimethoxymethyl group. - A signal for the two equivalent methoxy carbons. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (232.07 g/mol ), showing a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

| IR Spec. | - Aromatic C-H stretching vibrations. - C-N stretching vibrations of the pyridine ring. - C-O stretching vibrations of the acetal group. - C-Br stretching vibration. |

Applications in Research and Drug Development

Brominated pyridines are valuable intermediates in medicinal chemistry due to their ability to participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups.[6] The dimethoxymethyl group serves as a protected form of an aldehyde, which can be deprotected under acidic conditions to reveal the reactive formyl group for further synthetic transformations.

This compound can be a key building block for the synthesis of more complex molecules with potential biological activity. The pyridine scaffold is present in numerous FDA-approved drugs.[2] The bromo-substituent provides a handle for creating carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in the design and synthesis of new drug candidates. While specific applications for this compound are not documented in the available literature, its structural features suggest its utility in the following areas:

-

Lead Optimization: As a versatile intermediate, it can be used to generate a library of compounds for structure-activity relationship (SAR) studies.

-

Synthesis of Heterocyclic Compounds: It can serve as a starting material for the synthesis of fused heterocyclic systems containing a pyridine ring.

-

Agrochemical Research: Pyridine derivatives are also prevalent in agrochemicals, and this compound could be used in the development of new pesticides and herbicides.[1]

Diagram 2: Potential Synthetic Utility

Potential synthetic routes utilizing this compound.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. While detailed experimental and analytical data for this specific compound are sparse in the public domain, its synthesis can be reasonably proposed based on established chemical transformations. Its value lies in the combination of a reactive bromine atom, suitable for cross-coupling reactions, and a protected aldehyde function, which allows for sequential and controlled synthetic manipulations. Further research and publication of its specific synthesis and properties would be highly beneficial to the scientific community.

References

Spectroscopic and Synthetic Profile of 3-Bromo-5-(dimethoxymethyl)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the available spectroscopic data, a putative synthetic pathway, and generalized characterization protocols for the novel compound 3-Bromo-5-(dimethoxymethyl)pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

Basic physicochemical properties for this compound have been computed and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO₂ | PubChemLite, Amerigo Scientific |

| Molecular Weight | 232.07 g/mol | Amerigo Scientific |

| InChI Key | BNRIHZWATOCKDB-UHFFFAOYSA-N | PubChemLite |

| SMILES | COC(C1=CC(=CN=C1)Br)OC | PubChemLite |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H-2 (Pyridine) |

| ~8.2 | Doublet | 1H | H-6 (Pyridine) |

| ~7.8 | Triplet | 1H | H-4 (Pyridine) |

| ~5.4 | Singlet | 1H | CH (acetal) |

| ~3.4 | Singlet | 6H | OCH₃ |

Disclaimer: Predicted using standard NMR prediction software. Actual experimental values may vary.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~150 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~135 | C-5 (Pyridine) |

| ~122 | C-3 (Pyridine) |

| ~102 | CH (acetal) |

| ~54 | OCH₃ |

Disclaimer: Predicted using standard NMR prediction software. Actual experimental values may vary.

Predicted Mass Spectrometry Data

The following table lists the predicted m/z values for various adducts of this compound.

| Adduct | m/z |

| [M+H]⁺ | 231.99677 |

| [M+Na]⁺ | 253.97871 |

| [M-H]⁻ | 229.98221 |

| [M+NH₄]⁺ | 249.02331 |

| [M+K]⁺ | 269.95265 |

Source: PubChemLite

Experimental Protocols

As no specific experimental protocols for this compound have been published, the following sections detail generalized procedures for its synthesis and spectroscopic characterization, based on established methods for analogous pyridine derivatives.

Putative Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from 3,5-dibromopyridine. The first step would involve a nucleophilic substitution to introduce a formyl group, which is then protected as a dimethyl acetal.

Step 1: Formylation of 3,5-dibromopyridine

A common method for formylation of brominated pyridines is through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

-

Procedure: To a solution of 3,5-dibromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours. Anhydrous DMF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 3-bromo-5-formylpyridine, is then purified by column chromatography on silica gel.

Step 2: Acetal Formation

The resulting aldehyde is then protected as a dimethyl acetal.

-

Procedure: 3-bromo-5-formylpyridine is dissolved in methanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added. The mixture is stirred at room temperature or gently heated for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is neutralized with a base (e.g., sodium bicarbonate solution) and the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound, which can be further purified by chromatography or distillation if necessary.

General Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Mass Spectrometry (MS)

-

Mass spectra would be acquired on a mass spectrometer using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: A workflow diagram for the synthesis and spectroscopic characterization of this compound.

Drug Development Context: A Logical Flow

Given the audience of drug development professionals, the following diagram illustrates a simplified, logical workflow for the progression of a novel chemical entity, such as a pyridine derivative, in a drug discovery pipeline.

Caption: A simplified logical flow for the progression of a novel compound in a drug discovery program.

An In-depth Technical Guide to the NMR Spectral Analysis of 3-Bromo-5-(dimethoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-(dimethoxymethyl)pyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established NMR principles and spectral data from analogous structures. This document is intended to serve as a valuable resource for researchers in compound characterization, purity assessment, and structural elucidation.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and data from similar compounds.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.6 | Doublet (d) | ~2.0 | 1H |

| H-4 | ~8.0 | Doublet of doublets (dd) | ~2.0, ~0.8 | 1H |

| H-6 | ~8.7 | Doublet (d) | ~0.8 | 1H |

| CH(OCH₃)₂ | ~5.5 | Singlet (s) | - | 1H |

| OCH₃ | ~3.4 | Singlet (s) | - | 6H |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~120 (C-Br) |

| C-4 | ~138 |

| C-5 | ~135 |

| C-6 | ~150 |

| CH(OCH₃)₂ | ~102 |

| OCH₃ | ~54 |

Spectral Analysis and Interpretation

The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The bromine atom at the 3-position is an electron-withdrawing group, which will deshield the adjacent protons and carbons. The dimethoxymethyl group at the 5-position is also electron-withdrawing, further influencing the chemical shifts of the ring atoms.

¹H NMR Spectrum:

-

Aromatic Region: The protons on the pyridine ring (H-2, H-4, and H-6) are expected to appear in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The specific multiplicities arise from spin-spin coupling between the ring protons.

-

Acetal Proton: The single proton of the dimethoxymethyl group is expected to be a singlet around 5.5 ppm.

-

Methyoxy Protons: The six equivalent protons of the two methoxy groups will appear as a sharp singlet at approximately 3.4 ppm.

¹³C NMR Spectrum:

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the range of 120-155 ppm. The carbon bearing the bromine (C-3) is expected to have a chemical shift around 120 ppm.

-

Acetal Carbon: The carbon of the dimethoxymethyl group will appear at a characteristic chemical shift of around 102 ppm.

-

Methoxy Carbons: The two equivalent methoxy carbons are predicted to resonate at approximately 54 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of pyridine derivatives like this compound.[1][2]

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules. The volume of the solvent should be around 0.6-0.7 mL.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Dissolution: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

3.2. NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) for optimal resolution and sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

3.3. Data Acquisition

-

¹H NMR:

-

A standard single-pulse experiment is typically used.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For a typical analysis, 8 to 16 scans are usually sufficient.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., zgpg30) is commonly employed to simplify the spectrum to single lines for each carbon.

-

Due to the lower natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

-

3.4. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration and Referencing: The peak areas are integrated to determine the relative ratios of protons. The chemical shift axis is referenced to the internal standard (TMS).

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering of the atoms for NMR correlation.

References

Technical Guide: Properties of 3-Bromo-5-(dimethoxymethyl)pyridine and Related Compounds

Physical and Chemical Properties of 3-Bromo-5-methoxypyridine

The following table summarizes the key physical and chemical properties of 3-Bromo-5-methoxypyridine (CAS RN: 50720-12-2).

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Crystalline or fused solid | |

| Melting Point | 31-35 °C (lit.) | [3][4][5][6] |

| Assay | ≥97% | [5] |

| SMILES | COc1cncc(Br)c1 | [2] |

| InChI | 1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| InChI Key | FZWUIWQMJFAWJW-UHFFFAOYSA-N | [2] |

Synthesis of 3-Bromo-5-methoxypyridine

The most common synthetic route to 3-Bromo-5-methoxypyridine involves the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine with a methoxy group.[7] This reaction is typically performed using sodium methoxide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[7][8]

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on established laboratory procedures for the synthesis of 3-Bromo-5-methoxypyridine.[7][8]

Materials:

-

3,5-Dibromopyridine

-

Sodium pellets or Sodium Hydride (60% dispersion in mineral oil)

-

Methanol

-

N,N-Dimethylformamide (DMF), dry

-

Toluene

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Preparation of Sodium Methoxide:

-

Method A (from Sodium Pellets): Under anhydrous conditions, carefully add sodium pellets (4.7 g, 0.20 mol) portion-wise to methanol (180 mL). After the sodium has completely reacted, evaporate the solution to dryness. To ensure complete removal of water, azeotropically distill the residue with toluene (100 mL) and concentrate under reduced pressure.[7][8]

-

Method B (from Sodium Hydride): In a reaction vessel, suspend 60% sodium hydride in mineral oil (11.4 g, 285 mmol) in dry DMF (450 mL). Carefully add methanol (11.5 mL, 285 mmol) at room temperature. Heat the resulting solution to 60°C.[7][8]

-

-

Reaction:

-

Work-up and Purification:

-

For Precipitation (Method A): After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into an ice/water mixture (300 g) to precipitate the product. Collect the solid by filtration and dry under reduced pressure.[7][8]

-

For Extraction (Method B): Cool the reaction mixture to room temperature and dilute with water (50 mL). Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent in vacuo.[7][8]

-

-

Purification:

-

The crude product can be further purified by silica gel chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 5-10% ethyl acetate in hexane).[8]

-

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 3-Bromo-5-methoxypyridine.

References

- 1. scbt.com [scbt.com]

- 2. H27728.06 [thermofisher.com]

- 3. longkechem.com [longkechem.com]

- 4. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]

- 5. 3-溴-5-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Bromo-5-methoxypyridine | 50720-12-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

Reactivity of the Carbon-Bromine Bond in Substituted Pyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbon-bromine (C-Br) bond in substituted pyridines represents a critical functional group in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The pyridine motif is a ubiquitous scaffold in a vast array of bioactive compounds and approved drugs. The C-Br bond serves as a versatile handle for the introduction of diverse substituents through a variety of transition-metal-catalyzed cross-coupling reactions. Understanding the factors that govern the reactivity of this bond is paramount for the rational design of synthetic routes and the efficient preparation of target molecules.

This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in substituted pyridines. It delves into the electronic and steric effects of substituents on bond activation, presents quantitative data on bond energies and reaction kinetics, details experimental protocols for key transformations, and illustrates the underlying mechanistic pathways.

Factors Influencing C-Br Bond Reactivity

The reactivity of the C-Br bond in bromopyridines is primarily influenced by the position of the bromine atom on the pyridine ring and the electronic nature of other substituents.

-

Position of the Bromine Atom: The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions generally follows the order: 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine. This is attributed to the electron-deficient nature of the carbon atoms at the 2- and 4-positions, which facilitates the oxidative addition step in the catalytic cycle.

-

Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) on the pyridine ring, such as nitro (-NO₂), cyano (-CN), and fluoro (-F), generally increase the reactivity of the C-Br bond towards oxidative addition by further decreasing the electron density at the carbon center. Conversely, electron-donating groups (EDGs), such as methyl (-CH₃) and methoxy (-OCH₃), can decrease the reactivity.

-

Steric Effects: Steric hindrance from bulky substituents near the bromine atom can impede the approach of the catalyst, thereby slowing down the reaction rate. This effect is particularly pronounced for substituents at the positions ortho to the C-Br bond.

Quantitative Data on C-Br Bond Reactivity

The following tables summarize key quantitative data related to the reactivity of the C-Br bond in substituted pyridines.

Table 1: Carbon-Bromine Bond Dissociation Energies (BDEs) of Selected Bromopyridines

| Compound | C-Br Bond Dissociation Energy (kcal/mol) |

| Bromobenzene (for comparison) | ~81 |

| 2-Bromopyridine | ~79 |

| 3-Bromopyridine | ~82 |

| 4-Bromopyridine | ~79 |

| 2-Bromo-5-nitropyridine | Lower than 2-bromopyridine (qualitative) |

| 2-Bromo-5-methylpyridine | Higher than 2-bromopyridine (qualitative) |

Table 2: Relative Reactivity of Bromopyridine Isomers in Suzuki-Miyaura Coupling

| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Relative Yield (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High |

| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Moderate |

| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High |

Note: This table provides a qualitative comparison of yields under typical Suzuki-Miyaura conditions. Actual yields can vary significantly based on the specific substrates and reaction parameters.[1]

Table 3: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions of Substituted Bromopyridines

| Bromopyridine Derivative | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Sonogashira | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | up to 96 | [2] |

| 3-Bromo-2-methylpyridine | Suzuki-Miyaura | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | [3] |

| 2-Bromopyridine | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/RuPhos | LiHMDS | Toluene | 100 | 16 | 83 | [4] |

| 3,5-Dibromopyridine | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 (mono-arylated) | [3] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful execution of cross-coupling reactions with substituted bromopyridines. Below are representative protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with an Arylboronic Acid[3]

Materials:

-

3-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 3-bromo-2-methylpyridine, the arylboronic acid, and anhydrous potassium phosphate.[3]

-

Add the Pd(PPh₃)₄ catalyst to the flask.[3]

-

Add the 1,4-dioxane and water solvent mixture via syringe.[3]

-

Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 18 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-methyl-3-arylpyridine product.[3]

Protocol 2: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne[2]

Materials:

-

2-Amino-3-bromopyridine (0.5 mmol, 1.0 equiv)

-

Terminal alkyne (0.6 mmol, 1.2 equiv)

-

Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.0125 mmol, 2.5 mol%)

-

Triphenylphosphine (PPh₃) (0.025 mmol, 5 mol%)

-

Copper(I) iodide (CuI) (0.025 mmol, 5 mol%)

-

Triethylamine (Et₃N) (1 mL)

-

Dimethylformamide (DMF) (2 mL)

-

Inert atmosphere (Nitrogen)

-

Round-bottom flask

Procedure:

-

Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a 10 mL round-bottom flask.[2]

-

Add DMF solvent and stir the mixture for 30 minutes.[2]

-

Add 2-amino-3-bromopyridine and the terminal alkyne to the reaction mixture.[2]

-

Heat the reaction at 100 °C for 3 hours, monitoring the reaction progress by TLC.[2]

-

After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

-

Purify the residue by column chromatography to afford the corresponding 2-amino-3-alkynylpyridine product.[2]

Protocol 3: Buchwald-Hartwig Amination of 2-Bromopyridine with a Secondary Amine[4]

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Secondary amine (e.g., Morpholine) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

RuPhos (3.6 mol%)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)

-

Toluene (anhydrous)

-

Inert atmosphere (Argon)

-

Sealed tube or Schlenk flask

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ and RuPhos.

-

Add the 2-bromopyridine and the secondary amine.

-

Add anhydrous toluene, followed by the LiHMDS.

-

Seal the tube and heat the mixture with vigorous stirring at 100 °C for 16 hours.[4]

-

Monitor the reaction for completion by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycles of key cross-coupling reactions and a general experimental workflow.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[5][6][7][8]

Caption: A generalized experimental workflow for cross-coupling reactions.[3]

Conclusion

The carbon-bromine bond in substituted pyridines is a cornerstone of modern synthetic chemistry, enabling the construction of a diverse array of complex molecules with significant applications in drug discovery and materials science. The reactivity of this bond is tunable through the strategic placement of substituents on the pyridine ring, allowing for controlled and selective functionalization. A thorough understanding of the principles outlined in this guide, including the influence of electronic and steric effects, the application of optimized experimental protocols, and the underlying mechanistic pathways, is essential for researchers and scientists seeking to leverage the full potential of these versatile building blocks. The continued development of novel catalytic systems and a deeper mechanistic understanding will undoubtedly expand the synthetic utility of substituted bromopyridines in the years to come.

References

The Dimethoxymethyl (DMM) Group: An In-depth Technical Guide to its Role as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical development and the construction of complex natural products, the strategic selection and implementation of protecting groups are of paramount importance. The dimethoxymethyl (DMM) group, an acetal-type protecting group for hydroxyl functionalities, offers a valuable tool for chemists due to its ease of introduction, stability under a range of conditions, and facile removal under mild acidic conditions. This technical guide provides a comprehensive overview of the DMM group, detailing its applications, stability, and the experimental protocols for its use.

Core Concepts: The Chemistry of the Dimethoxymethyl Group

The dimethoxymethyl group protects alcohols and phenols by converting the hydroxyl moiety into a dimethoxymethyl ether (R-O-CH(OCH₃)₂). This transformation effectively masks the acidic proton and the nucleophilicity of the hydroxyl group, rendering it inert to a variety of reagents, including strong bases, organometallics, and hydrides.

The key to the utility of the DMM group lies in its acid lability. The acetal linkage is susceptible to hydrolysis under acidic conditions, regenerating the parent hydroxyl group. This allows for selective deprotection in the presence of other protecting groups that are stable to acid, enabling complex and orthogonal synthetic strategies.

Data Presentation: Stability and Lability

The stability of the dimethoxymethyl group is comparable to the widely used methoxymethyl (MOM) group. Its lability is significantly influenced by the electronic nature of the protected alcohol and the specific acidic conditions employed for its cleavage. The following table summarizes the stability of the DMM group in the context of other common ether protecting groups.

| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Relative Acid Lability | Stability to Other Conditions |

| Dimethoxymethyl (DMM) | R-O-CH(OCH₃)₂ | Dimethoxymethane, acid catalyst (e.g., p-TsOH, Montmorillonite K10) | Mild acid (e.g., dilute HCl, TFA, Lewis acids) | High | Stable to bases, nucleophiles, and reducing agents. |

| Methoxymethyl (MOM) | R-O-CH₂OCH₃ | MOM-Cl, base (e.g., DIPEA); or Dimethoxymethane, acid catalyst | Mild acid (e.g., dilute HCl, TFA, Lewis acids) | High | Stable to bases, nucleophiles, and reducing agents.[1][2] |

| p-Methoxybenzyl (PMB) | R-O-CH₂-C₆H₄-OCH₃ | PMB-Cl, base (e.g., NaH) | Oxidative (DDQ, CAN); or strong acid (TFA) | Moderate | Stable to bases and mild acids. |

| Benzyl (Bn) | R-O-CH₂-C₆H₅ | Bn-Br, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C); or strong acid (HBr) | Low | Stable to a wide range of conditions except for catalytic hydrogenation. |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with the Dimethoxymethyl Group

This protocol describes a general procedure for the protection of a primary alcohol using dimethoxymethane and an acid catalyst.

Materials:

-

Primary alcohol (1.0 eq)

-

Dimethoxymethane (DMM) (can be used as solvent or in excess)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount, e.g., 0.05 eq)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the primary alcohol in anhydrous DCM, add dimethoxymethane.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to afford the crude DMM-protected alcohol.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Acid-Catalyzed Deprotection of a Dimethoxymethyl Ether

This protocol outlines a general method for the removal of the DMM protecting group using dilute acid.

Materials:

-

DMM-protected compound (1.0 eq)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the DMM-protected compound in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add 1 M HCl dropwise until the solution is acidic (pH ~2-3).

-

Stir the reaction at room temperature and monitor by TLC. Gentle heating may be required for less reactive substrates.

-

Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to yield the crude deprotected alcohol.

-

Purify the product by flash column chromatography on silica gel if necessary.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

A Comprehensive Technical Guide to the Synthesis of Brominated Pyridines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for the preparation of brominated pyridines, critical intermediates in the fields of pharmaceutical and agrochemical research. This document details established and modern synthetic routes, offering clear, comparative data and actionable experimental protocols for laboratory application.

Introduction

Brominated pyridines are foundational building blocks in organic synthesis, serving as versatile precursors for a vast array of functionalized pyridine derivatives. The introduction of a bromine atom onto the pyridine ring opens a gateway for numerous cross-coupling reactions, nucleophilic substitutions, and other transformations, making these compounds indispensable in the discovery and development of novel therapeutic agents and agrochemicals. The regioselective synthesis of brominated pyridines, however, presents unique challenges due to the electron-deficient nature of the pyridine ring. This guide explores the principal strategies developed to overcome these challenges, providing a comparative analysis of their scopes and limitations.

Core Synthetic Strategies

The synthesis of brominated pyridines can be broadly categorized into several key approaches, each with its own set of advantages and disadvantages regarding regioselectivity, substrate scope, and reaction conditions.

Electrophilic Aromatic Substitution (EAS)

Direct bromination of the pyridine ring via electrophilic aromatic substitution is challenging due to the deactivation of the ring by the electronegative nitrogen atom. This deactivation is further exacerbated under the acidic conditions often required for EAS, as protonation of the pyridine nitrogen forms a pyridinium species, which is even more electron-deficient. Consequently, harsh reaction conditions are typically necessary.

Regioselectivity: Electrophilic attack on the pyridine ring preferentially occurs at the 3- and 5-positions, as the positive charge in the sigma-complex intermediates for attack at the 2-, 4-, and 6-positions would be destabilized by proximity to the electron-withdrawing nitrogen atom.

Typical Conditions:

-

Bromine in Oleum/Sulfuric Acid: This is a classic method for the synthesis of 3-bromopyridine. High temperatures are generally required. For instance, heating pyridine with bromine in fuming sulfuric acid at 130°C can produce 3-bromopyridine.[1]

-

Bromine with a Lewis Acid: Lewis acids such as FeBr₃ can be used to polarize the Br-Br bond, increasing the electrophilicity of the bromine.

dot

Caption: General mechanism for the electrophilic bromination of pyridine.

Sandmeyer Reaction

The Sandmeyer reaction is a powerful and reliable method for introducing a bromine atom onto the pyridine ring, particularly for the synthesis of 2- and 4-bromopyridines, which are not readily accessible through direct electrophilic bromination. This method involves the diazotization of an aminopyridine followed by decomposition of the resulting diazonium salt in the presence of a copper(I) bromide catalyst.[2][3]

Mechanism: The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and copper(II) bromide, with the loss of nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the bromopyridine and regenerate the copper(I) catalyst.[2][3]

dot

Caption: Simplified mechanism of the Sandmeyer reaction for pyridine bromination.

Halogen Exchange Reactions

Halogen exchange provides a route to bromopyridines from other halopyridines, typically chloropyridines. This method is often driven by the relative bond strengths and lattice energies of the involved salts.

Typical Conditions: The reaction is usually carried out by treating a chloropyridine with a bromide source, such as hydrogen bromide or a metal bromide, often at elevated temperatures.

Bromination of Pyridine N-Oxides

The introduction of an N-oxide functionality dramatically alters the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. Following bromination, the N-oxide can be removed by reduction to yield the corresponding bromopyridine.

Regioselectivity: The N-oxide directs bromination to the 4-position, and to a lesser extent, the 2-position.

dot

Caption: Synthetic workflow for 4-bromopyridine via the N-oxide route.

Modern Synthetic Methods

Recent advances in organic synthesis have led to the development of novel and highly regioselective methods for the bromination of pyridines.

-

C-H Activation/Halogenation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of pyridines. Various catalytic systems, often employing palladium, rhodium, or ruthenium, can direct bromination to specific positions that are otherwise difficult to access.

-

Zincke Imine Intermediates: A recently developed strategy involves the ring-opening of pyridinium salts to form Zincke imine intermediates. These electron-rich acyclic species undergo highly regioselective electrophilic bromination at the position corresponding to the C3-position of the original pyridine ring. Subsequent ring-closing regenerates the aromatic pyridine.

Comparative Data of Synthetic Methods

The following tables summarize quantitative data for the synthesis of the three isomeric bromopyridines using various methodologies.

Table 1: Synthesis of 2-Bromopyridine

| Method | Starting Material | Brominating Agent/Reagents | Solvent | Conditions | Yield (%) | Citation(s) |

| Sandmeyer Reaction | 2-Aminopyridine | NaNO₂, HBr, CuBr | Water/HBr | 0°C to rt | 86-92 | [4][5] |

| Vapor Phase Bromination | Pyridine | Br₂ | - | 500°C | 46 | [6] |

| Halogen Exchange | 2-Chloropyridine | HBr | Organic Solvent | Not specified | - | [7] |

Table 2: Synthesis of 3-Bromopyridine

| Method | Starting Material | Brominating Agent/Reagents | Solvent | Conditions | Yield (%) | Citation(s) |

| Electrophilic Bromination | Pyridine | Br₂, 90-95% H₂SO₄ | H₂SO₄ | 130-140°C, 7-8 h | 65-75 | [8][9][10] |

| Electrophilic Bromination | Pyridine | Br₂, Oleum | Oleum | 130°C | - | [1] |

Table 3: Synthesis of 4-Bromopyridine

| Method | Starting Material | Brominating Agent/Reagents | Solvent | Conditions | Yield (%) | Citation(s) |

| From N-Oxide | Pyridine N-Oxide | PBr₃ or NBS | Acetonitrile or THF | rt to reflux | - | [11] |

| Direct Bromination | Pyridine | Br₂, FeBr₃ | - | 40-50°C, 1-1.5 h | - | [12] |

| Sandmeyer-type | 4-Aminopyridine | Nitrous acid, Cu(II) halide | Dibromo(chloro)methane | 25°C, 16 h | - | [12] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromopyridine via Sandmeyer Reaction[4][5]

Materials:

-

2-Aminopyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Potassium hydroxide (KOH), solid

Procedure:

-

In a 5 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 790 mL (7 moles) of 48% hydrobromic acid.

-

Cool the flask in an ice-salt bath to 10-20°C.

-

Add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.

-

While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.

-

Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise to the reaction mixture over 2 hours, ensuring the temperature remains at 0°C or below.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Prepare a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water. Add this solution to the reaction mixture at a rate that keeps the temperature below 20-25°C.

-

Extract the reaction mixture with four 250 mL portions of diethyl ether.

-

Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.

-

Distill the dried ether solution through a Vigreux column. Collect the fraction distilling at 74-75°C/13 mm Hg.

-

Expected Yield: 216-230 g (86-92%).

Protocol 2: Synthesis of 3-Bromopyridine via Electrophilic Bromination[8][10]

Materials:

-

Pyridine

-

95% Sulfuric acid (H₂SO₄)

-

Bromine (Br₂)

-

6N Sodium hydroxide (NaOH)

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel containing 15 mL (185 mmol) of 95% sulfuric acid, cool to 0°C.

-

Dropwise, add 8.8 g (50 mmol) of bromine.

-

Add pyridine to the mixture.

-

Heat the reaction mixture to 130°C and maintain for 8 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Neutralize the solution by adjusting the pH to 8 with 6N sodium hydroxide.

-

Extract the aqueous layer three times with 60 mL portions of petroleum ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the organic layer under reduced pressure.

-

Purify the crude product by distillation using a Vigreux fractionating column.

-

Expected Yield: Approximately 75%.

Protocol 3: Synthesis of 4-Bromopyridine from 4-Bromopyridine Hydrochloride[13]

Materials:

-

4-Bromopyridine hydrochloride

-

5M Sodium hydroxide (NaOH) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a 25 mL round-bottom flask, dissolve 2.00 g (10.3 mmol) of 4-bromopyridine hydrochloride in 10 mL of water.

-

Slowly add 2 mL of 5M NaOH solution. A yellow mixture with two layers will form.

-

Stir the mixture at room temperature for 10 minutes.

-

Extract the mixture with three 15 mL portions of diethyl ether.

-

Combine the organic layers and dry over MgSO₄.

-

Concentrate the dried organic solution in vacuo to obtain the title compound.

-

Expected Yield: Quantitative.

Conclusion

The synthesis of brominated pyridines is a mature field with a variety of established and emerging methodologies. The choice of a particular synthetic route is dictated by the desired regioisomer, the nature of any substituents on the pyridine ring, and considerations of scale, safety, and cost. Classical methods such as electrophilic bromination and the Sandmeyer reaction remain highly relevant for the preparation of specific isomers on a large scale. Modern techniques, including C-H activation and the use of Zincke imine intermediates, offer novel and highly regioselective pathways to previously challenging targets, particularly in the context of complex molecule synthesis for drug discovery. This guide provides a foundational resource for researchers to navigate the synthesis of these crucial building blocks.

References

- 1. scilit.com [scilit.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of substituted pyridines with electrophilic boranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines | Semantic Scholar [semanticscholar.org]

- 8. (PDF) Regioselectivity in Free Radical Bromination of [research.amanote.com]

- 9. researchgate.net [researchgate.net]

- 10. Solved Pyridine (1) participates in electrophilic aromatic | Chegg.com [chegg.com]

- 11. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to 3-Bromo-5-(dimethoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Hazard Information of Structural Analogs

The following tables summarize the available data for compounds structurally related to 3-Bromo-5-(dimethoxymethyl)pyridine. This information provides a foundation for understanding the potential properties and hazards of the target compound.

Table 1: Physicochemical Properties of Analogous Compounds

| Property | 2-Bromo-5-(dimethoxymethyl)pyridine | 3-Bromo-5-methoxypyridine | 3-bromo-5-methoxy-2-methylpyridine |

| CAS Number | 174608-37-8[1] | 50720-12-2 | 1256823-49-0[2] |

| Molecular Formula | C8H10BrNO2 | C6H6BrNO | C7H8BrNO[2] |

| Molecular Weight | Not specified | 188.02 g/mol | 202.05 g/mol [2] |

| Melting Point | Not specified | 31-35 °C[3] | Not specified |

| Boiling Point | Not specified | 212.2±20.0 °C at 760 mmHg[3] | Not specified |

| Density | Not specified | 1.5±0.1 g/cm3 [3] | Not specified |

Table 2: Hazard Identification for Analogous Compounds

| Hazard Statement | 2-Bromo-5-(dimethoxymethyl)pyridine[1] | 3-Bromo-5-methoxypyridine | 3-bromo-5-methoxy-2-methylpyridine[2] |

| GHS Pictograms | GHS07 (Exclamation Mark) | Not specified | Not specified |

| Signal Word | Warning | Danger | Not specified |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | H302: Harmful if swallowed. H318: Causes serious eye damage. | Inhalation - May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | P264, P270, P280, P301+P312, P305+P351+P338, P501 | Not specified |

Safety and Handling

Based on the data from analogous compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[4] The following precautions are recommended:

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[4] Latex gloves are not recommended.[4] Regularly inspect gloves for any signs of degradation or puncture.

-

Respiratory Protection: If working outside a fume hood or if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[1]

Experimental Protocol: General Handling of Brominated Pyridine Derivatives

The following is a generalized protocol for handling brominated pyridine derivatives like this compound in a research setting. This should be adapted based on the specific requirements of the experiment.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Gather all necessary PPE, including appropriate gloves, safety goggles, and a lab coat.

-

Have an emergency eyewash station and safety shower readily accessible.[5]

-

Prepare all necessary reagents and equipment before handling the compound.

-

-

Handling:

-

Conduct all manipulations of the solid compound or its solutions within the chemical fume hood to minimize inhalation exposure.

-

Use spark-proof tools and equipment, especially when working with flammable solvents.

-

Avoid the formation of dust and aerosols.

-

Keep containers tightly closed when not in use.[4]

-

-

Waste Disposal:

-

Collect all waste containing the brominated pyridine derivative in a designated, properly labeled, and sealed hazardous waste container.[5]

-

Dispose of contaminated materials (e.g., gloves, weighing paper) in the same hazardous waste container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

Caption: A workflow for the safe handling of this compound.

Caption: First aid procedures following exposure to this compound.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. capotchem.com [capotchem.com]

- 3. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-5-(dimethoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(dimethoxymethyl)pyridine is a versatile bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom at the 3-position allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents. The dimethoxymethyl group at the 5-position serves as a protected aldehyde, which can be readily deprotected to the highly reactive formyl group, providing a handle for further derivatization through reactions such as reductive amination, Wittig reactions, and condensations.

This document provides detailed application notes and representative protocols for the synthesis of various derivatives from this compound. The methodologies described herein are based on established synthetic transformations for structurally similar bromopyridines and are intended to serve as a guide for the development of specific synthetic routes.

Key Synthetic Transformations

The bromine atom on the pyridine ring is amenable to a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail the application of several key palladium-catalyzed reactions for the derivatization of this compound.

Suzuki-Miyaura Coupling: Synthesis of Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron reagent (boronic acid or boronate ester) with an organic halide.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol:

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, 5 mL)

-

-

Procedure:

-

To a clean, dry Schlenk flask, add this compound, the aryl- or heteroarylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

-

Add the degassed 1,4-dioxane/water mixture to the flask.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

-

Table 1: Potential Suzuki-Miyaura Coupling Partners and Products

| Coupling Partner (R-B(OH)₂) | Product Structure | Application/Significance |

| Phenylboronic acid | 5-(dimethoxymethyl)-3-phenylpyridine | Core structure in various bioactive molecules |

| 4-Methoxyphenylboronic acid | 5-(dimethoxymethyl)-3-(4-methoxyphenyl)pyridine | Precursor for compounds with potential electronic applications |

| Thiophene-2-boronic acid | 5-(dimethoxymethyl)-3-(thiophen-2-yl)pyridine | Building block for novel heterocyclic systems |

| Pyridine-4-boronic acid | 3,5'-Bi(pyridin)-5-yl(dimethoxymethyl) | Component of ligands and functional materials |

Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Heteroaryl Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[3][4][5] This reaction is highly versatile and tolerates a broad scope of amine coupling partners.

General Reaction Scheme:

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(dimethoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1][2] These structural motifs are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.[1] This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-5-(dimethoxymethyl)pyridine with various arylboronic acids.

The pyridine moiety is a critical component in numerous pharmaceuticals, and its functionalization is of significant interest in drug discovery.[1] However, the cross-coupling of pyridine halides can present challenges due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition and reduced reaction yields.[1] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high efficiency. The presence of the dimethoxymethyl group on the pyridine ring introduces specific electronic and steric factors that must be considered when optimizing reaction conditions.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[3] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] The base plays a crucial role in activating the organoboron compound to facilitate transmetalation.[5]

Data Presentation: Comparison of Reaction Protocols for Substituted Bromopyridines

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes quantitative data from various protocols for the coupling of structurally similar substituted bromopyridines, providing a comparative overview of different reaction conditions that can serve as a starting point for the optimization of the coupling of this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Notes |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid[1] | A common and effective catalyst system for bromopyridines.[1] |

| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | 3-Amino-2-chloropyridine with 2-Methoxyphenylboronic acid[1] | Buchwald ligands like SPhos can be highly effective for challenging couplings. |

| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[1] | Dppf is a robust ligand for a wide range of substrates. |

| XPhosPdG2 / XPhos | K₂CO₃ | Ethanol / H₂O (4:1) | 135 (Microwave) | 0.67 | 67-89 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids[2] | Microwave irradiation can significantly reduce reaction times.[2][3] |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | THF / H₂O | Reflux | - | - | 3-(3-bromophenyl)pyridine with arylboronic acid[6] | A readily available and cost-effective catalyst system. |

Experimental Protocols

This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on commonly successful conditions for similar bromopyridine substrates.[1][3][7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate